molecular formula C15H18O3S B1671144 Egualen CAS No. 99287-30-6

Egualen

Cat. No.: B1671144
CAS No.: 99287-30-6
M. Wt: 278.4 g/mol
InChI Key: NARQSHREEUXZBT-UHFFFAOYSA-N
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Description

Egualen, also known as 3-ethyl-7-isopropyl-1-azulenesulfonic acid, is a derivative of azulene, an aromatic hydrocarbon. This compound is primarily known for its antiulcer properties and is used in the treatment of gastric ulcers. It is a stable compound that exhibits significant biological activities, making it a valuable compound in medicinal chemistry .

Preparation Methods

Egualen can be synthesized through various synthetic routes. One common method involves the sulfonation of azulene derivatives. The process typically includes the following steps:

For industrial production, this compound sodium is often prepared by dissolving this compound in ethanol, followed by recrystallization to obtain pure crystals. The crystals are then dried and purified to meet industrial standards .

Chemical Reactions Analysis

Egualen undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, sodium borohydride, and various alkylating agents. The major products formed from these reactions are sulfonic acid derivatives and azulene derivatives .

Scientific Research Applications

Egualen has a wide range of scientific research applications:

Comparison with Similar Compounds

Egualen is unique compared to other azulene derivatives due to its specific substitution pattern and stability. Similar compounds include:

This compound stands out due to its stability and effectiveness in inhibiting histamine release, making it a preferred choice for treating gastric ulcers .

Properties

CAS No.

99287-30-6

Molecular Formula

C15H18O3S

Molecular Weight

278.4 g/mol

IUPAC Name

3-ethyl-7-propan-2-ylazulene-1-sulfonic acid

InChI

InChI=1S/C15H18O3S/c1-4-11-9-15(19(16,17)18)14-8-12(10(2)3)6-5-7-13(11)14/h5-10H,4H2,1-3H3,(H,16,17,18)

InChI Key

NARQSHREEUXZBT-UHFFFAOYSA-N

SMILES

CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)O

Canonical SMILES

CCC1=CC(=C2C1=CC=CC(=C2)C(C)C)S(=O)(=O)O

Appearance

Solid powder

99287-30-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

97683-31-3 (hydrochloride salt)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-ethyl-7-(1-methylethyl)-1-azulenesulfonate
azuletil
azuletil sodium
KT1 32
KT1-32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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